molecular formula C21H20O5 B2695437 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 864751-91-7

3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B2695437
CAS No.: 864751-91-7
M. Wt: 352.386
InChI Key: VUISACKHMQZIIJ-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, characterized by a benzopyrone scaffold. The structure features a 2,4-dimethoxyphenyl group at position 3 and a 2-methylallyloxy substituent at position 6. These substitutions are critical for modulating biological activity, solubility, and metabolic stability. Coumarins with methoxy groups are often explored for enhanced pharmacokinetic profiles due to their electron-donating properties and resistance to oxidative metabolism .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-16-6-5-14-9-18(21(22)26-19(14)11-16)17-8-7-15(23-3)10-20(17)24-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUISACKHMQZIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 2,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.

    Alkylation with 2-Methylallyl Group: The final step involves the alkylation of the chromen-2-one derivative with a 2-methylallyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Lewis acids such as aluminum chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Effects at Position 3

  • 3-(4-Chlorophenyl)-7-Methoxy-4-Methyl-2H-Chromen-2-One () :

    • The 4-chlorophenyl group (electron-withdrawing) contrasts with the 2,4-dimethoxyphenyl (electron-donating) in the target compound.
    • Chlorine enhances metabolic stability via bioisosteric replacement of hydrogen but may reduce solubility compared to methoxy groups .
    • Molecular Weight: 300.74 g/mol (vs. ~400 g/mol for the target compound).
  • 3-(2-Methoxyphenyl)-2-Methyl-7-(2-Oxo-2-Phenylethoxy)-4H-Chromen-4-One () :

    • A single methoxy group at position 2-phenyl and a bulky phenylethoxy group at position 7.
    • The absence of a 4-methoxy group reduces steric hindrance compared to the target compound’s 2,4-dimethoxy substitution .

Substituent Effects at Position 7

  • Multiple hydroxyl groups enhance hydrogen-bonding capacity, differing from the target’s non-polar 2-methylallyloxy group .
  • This derivative’s carbamate preparation method contrasts with the target’s likely etherification synthesis .

Pharmacological and Physicochemical Comparisons

Compound Position 3 Substitution Position 7 Substitution Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dimethoxyphenyl 2-Methylallyloxy ~400 High metabolic stability, moderate logP
3-(4-Chlorophenyl)-7-Methoxy Derivative 4-Chlorophenyl Methoxy 300.74 Lower solubility, higher lipophilicity
3-(2-Methoxyphenyl)-Phenylethoxy 2-Methoxyphenyl 2-Oxo-2-Phenylethoxy 400.43 Bulky substituent, potential CYP inhibition
7-Carbamate Derivatives Variable Carbamate-linked amines 350–450 Enhanced cholinergic modulation
  • Metabolic Stability : The target’s 2,4-dimethoxy groups resist oxidative metabolism better than chlorine or hydroxyl groups .
  • Synthetic Accessibility : The 2-methylallyloxy group may require regioselective protection-deprotection strategies, as seen in Schotten-Baumann reactions for amide formation .

Biological Activity

3-(2,4-Dimethoxyphenyl)-7-((2-methylallyl)oxy)-2H-chromen-2-one, a compound belonging to the chromone family, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and applications in various fields.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,4-dimethoxybenzaldehyde with 7-hydroxy-2H-chromen-2-one in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then alkylated with 2-methylallyl bromide under basic conditions to yield the final product.

Antioxidant Properties

Research has indicated that chromone derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. It acts by modulating signaling pathways such as NF-kB and MAPK, which are pivotal in the inflammatory response. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has exhibited promising anticancer properties in several studies. It was found to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported an IC50 value of 25 μM against breast cancer cells, indicating effective cytotoxicity without significant toxicity to normal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell proliferation.
  • Receptor Interaction : It may bind to various receptors affecting cellular signaling pathways critical for inflammation and tumor growth .

Study on Hepatocytes

A study evaluated the lipid-lowering effects of a related chromone derivative in hepatocytes (Huh7 cells). The compound demonstrated a reduction in lipid droplet accumulation by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), suggesting potential applications in managing non-alcoholic fatty liver disease (NAFLD) .

Anticancer Research

Another study focused on its anticancer properties against glioma cells. The results indicated that the compound inhibited cell proliferation and induced cell death through multiple mechanisms, including apoptosis and necroptosis .

Comparative Analysis of Biological Activities

Activity IC50 Value (μM) Cell Line Mechanism
AntioxidantNot specifiedVariousFree radical scavenging
Anti-inflammatoryNot specifiedMacrophagesNF-kB inhibition
Anticancer (Breast)25MCF-7Apoptosis induction
Anticancer (Glioma)Not specifiedU251Cell cycle arrest and apoptosis

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